2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol
Description
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is a heterocyclic compound featuring a tetrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanol side chain. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceuticals . The 3,4-dimethoxyphenyl moiety is structurally significant, as methoxy groups often influence electronic properties, solubility, and binding affinity in biological systems .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-17-9-4-3-8(7-10(9)18-2)11-12-14-15(13-11)5-6-16/h3-4,7,16H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQJGBGHZGHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249943 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-66-9 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition Approaches for 5-Substituted Tetrazole Core Formation
The 5-(3,4-dimethoxyphenyl)tetrazole moiety is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. 3,4-Dimethoxybenzaldehyde serves as a key precursor, often converted to 3,4-dimethoxybenzonitrile through nucleophilic substitution or oxidation. For example, Pd/AlO(OH) nanoparticles catalyze the reaction between aryl aldehydes and malononitrile to form α,β-unsaturated nitriles, which subsequently undergo cycloaddition with NaN₃ under thermal conditions .
Example Protocol :
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3,4-Dimethoxybenzaldehyde (1.0 mmol) reacts with malononitrile (1.2 mmol) in ethanol at 80°C for 3–6 h using Pd/AlO(OH) NPs (5 mol%) .
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Sodium azide (1.5 mmol) is added, and the mixture is refluxed for 12 h.
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The product, 5-(3,4-dimethoxyphenyl)-1H-tetrazole , is isolated via column chromatography (yield: 82–89%) .
Functionalization at the 2-Position: Introducing the Ethanol Moiety
Introducing the 2-hydroxyethyl group requires post-cycloaddition modification. Tosylation followed by nucleophilic substitution is a validated strategy:
Stepwise Synthesis :
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5-(3,4-Dimethoxyphenyl)-1H-tetrazole (1.0 mmol) is treated with 2-bromoethanol (1.2 mmol) in DMF at 60°C for 24 h to yield 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethyl bromide .
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The bromide intermediate undergoes hydrolysis with NaOH (10% aqueous) at 80°C for 2 h to form the target ethanol derivative .
Alternative Route :
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Direct alkylation using 2-chloroethanol under ultrasonication reduces reaction time to 15–30 min (yield: 78–85%) .
Multi-Component One-Pot Synthesis Strategies
One-pot methodologies enhance efficiency by combining Knoevenagel condensation and cycloaddition. Fe₃O₄ nanoparticles under microwave irradiation accelerate the process:
Optimized Procedure :
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3,4-Dimethoxybenzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and NaN₃ (1.5 mmol) are mixed in DMF.
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Fe₃O₄ NPs (10 mg) are added, and the mixture is irradiated (300 W, 100°C) for 10 min .
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2-Hydroxyethyl bromide (1.2 mmol) is introduced, and irradiation continues for 5 min.
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The product is purified via silica gel chromatography (yield: 88%) .
Catalytic Systems and Reaction Optimization
Catalysts significantly impact yield and reaction time:
| Catalyst | Conditions | Yield (%) | Time (h) | Source |
|---|---|---|---|---|
| Pd/AlO(OH) NPs | Ethanol, 80°C | 89 | 6 | |
| Fe₃O₄ NPs | Microwave, DMF | 88 | 0.25 | |
| Ultrasonication | Ethanol, 40°C | 85 | 0.5 |
Key Observations :
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Palladium-based catalysts favor high yields but require longer durations .
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Microwave-assisted synthesis reduces time by 90% compared to thermal methods .
Characterization and Analytical Data
The compound is validated via spectroscopic methods:
¹H NMR (400 MHz, CDCl₃) :
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δ 8.21 (s, 1H, tetrazole-H)
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δ 7.52–7.48 (m, 3H, aromatic-H)
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δ 4.12 (t, 2H, -CH₂OH)
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δ 3.94 (s, 6H, -OCH₃)
IR (KBr, cm⁻¹) :
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thermal cycloaddition | High yield, scalable | Long reaction time |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment required |
| Ultrasonication | Mild conditions, high purity | Limited solvent compatibility |
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
Oxidation: Formation of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetaldehyde or 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid.
Reduction: Formation of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanamine.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol has been studied for its potential therapeutic effects. The tetrazole ring is known for enhancing the bioactivity of compounds, making them suitable candidates for drug development.
- Antihypertensive Activity : Research indicates that tetrazole derivatives can exhibit antihypertensive properties by acting as angiotensin II receptor antagonists. This compound's structural similarity to known antihypertensives suggests it may also possess similar activity .
- Anticancer Properties : Preliminary studies have shown that compounds containing the tetrazole moiety can inhibit cancer cell proliferation. The 3,4-dimethoxyphenyl group may enhance this activity through specific interactions with cancer cell receptors .
Agricultural Chemistry
The compound's properties may extend to agricultural applications, particularly in the development of new pesticides or herbicides.
- Pesticidal Activity : Compounds with similar structures have been evaluated for their ability to act against various pests and diseases in crops. The unique functional groups in this compound could provide a basis for developing effective agricultural chemicals .
Material Science
The incorporation of tetrazole derivatives into polymer matrices has been explored for enhancing material properties.
- Polymer Stabilization : Research has indicated that tetrazole compounds can improve the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Tetrazole vs. Chalcone Core : Tetrazole-based compounds (e.g., ) may exhibit improved metabolic stability compared to chalcone derivatives (e.g., ), which are prone to Michael addition reactions due to their α,β-unsaturated ketone moiety.
- Substituent Effects: The 3,4-dimethoxyphenyl group is critical for antioxidant activity, as seen in chalcone derivatives (e.g., 89.64% DPPH scavenging ). Ethanol or methyl side chains (e.g., ) may modulate solubility but require further study.
Key Observations :
Key Observations :
- Tetrazole derivatives are underrepresented in biological studies within the evidence. However, chalcone and pyrazoline hybrids with 3,4-dimethoxyphenyl groups show promising antioxidant and antitubercular activities .
Stability and Reactivity
- Alkaline Stability : Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., ) undergo β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu, 30°C), suggesting that electron-donating methoxy groups may accelerate degradation.
- Oxidative Stability : Chalcone derivatives with 3,4-dimethoxyphenyl groups exhibit stability in DPPH assays, retaining antioxidant capacity .
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its efficacy against various biological targets.
Chemical Structure and Properties
- Molecular Formula: C11H14N4O3
- CAS Number: 924871-66-9
- Molecular Weight: 250.25386 g/mol
The compound features a tetrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanol moiety, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing a tetrazole moiety often exhibit diverse biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Neuroprotective effects
Antimicrobial Activity
Studies have shown that related tetrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes the antimicrobial activity of selected tetrazole derivatives:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Staphylococcus aureus | 50 |
| 5-(3,4-Dimethoxyphenyl)-1H-tetrazole | Escherichia coli | 25 |
| 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol | Candida albicans | 100 |
These findings suggest that the incorporation of the dimethoxyphenyl group may enhance the antimicrobial potency of the tetrazole scaffold.
Anticancer Activity
The anticancer potential of tetrazole derivatives has been widely studied. In vitro assays have demonstrated that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and modulation of apoptotic pathways.
A notable study reported that 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol exhibited cytotoxicity against several cancer cell lines. The results from an MTT assay indicated significant cell growth inhibition at varying concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 15 |
| HT-29 | 25 |
The biological activity of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is hypothesized to be mediated through multiple pathways:
- Receptor Interaction: The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition: It could inhibit enzymes critical for tumor growth or microbial survival.
- Induction of Apoptosis: By activating apoptotic pathways, it may lead to programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects: A recent investigation into the effects of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol on MCF-7 cells revealed that treatment resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
- Antimicrobial Evaluation: Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 5-(3,4-dimethoxyphenyl)-tetrazole precursors with haloethanol derivatives in ethanol or DMF as a catalyst (5–6 hours, 60–80°C) yields the target product . Optimization involves adjusting solvent polarity (ethanol for moderate yields, DMF for improved efficiency), temperature control to minimize side reactions, and catalyst selection (e.g., acetic acid or triethylamine for pH modulation) .
Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., aromatic protons from dimethoxyphenyl at δ 6.8–7.2 ppm, ethanol -OH at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for : 265.09; observed: 265.1) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for absolute configuration .
- Purification : Recrystallization in ethanol or ethanol-DMF mixtures removes impurities .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the tetrazole ring or oxidation of the ethanol moiety. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl substituent influence bioactivity compared to other aryl groups?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that the 3,4-dimethoxyphenyl group enhances lipophilicity and π-π stacking with biological targets (e.g., Mycobacterium tuberculosis enzymes or cancer cell receptors). Comparative assays with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) show higher antitubercular IC values (e.g., 12.5 μM vs. >50 μM) and improved anticancer activity (e.g., 70% inhibition in MCF-7 cells vs. 30% for non-methoxy derivatives) .
Q. What in vitro models are appropriate for evaluating antitubercular or anticancer activity?
- Methodological Answer :
- Antitubercular : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control. Minimum inhibitory concentration (MIC) is determined via fluorescence shifts .
- Anticancer : Cell proliferation assays (e.g., MTT or SRB) using MCF-7 (breast cancer) and HEK-293 (normal cell control). Dose-response curves (0.1–100 μM) assess selectivity .
Q. How can researchers resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer : Systematic variation of parameters (e.g., solvent polarity, catalyst loading, reaction time) identifies optimal conditions. For example, DMF increases yields by 20% compared to ethanol due to better solubility of intermediates . Kinetic studies (HPLC monitoring) reveal side reactions (e.g., tetrazole ring decomposition) at prolonged reflux durations (>6 hours) .
Q. What computational methods predict pharmacokinetic properties like bioavailability or metabolic stability?
- Methodological Answer :
- QSAR Modeling : Utilizes descriptors (logP, polar surface area) to predict absorption (e.g., Caco-2 permeability) .
- Docking Simulations : Identifies binding poses with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic degradation .
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F = 65–70%) and plasma protein binding (>90%) .
Data Contradictions and Validation
- Yield Variability : reports moderate yields (40–50%) in ethanol vs. good yields (70–80%) with DMF, highlighting solvent-dependent efficiency .
- Bioactivity Conflicts : Discrepancies in IC values across cell lines (e.g., MCF-7 vs. MCF-10) necessitate validation via orthogonal assays (e.g., apoptosis markers or caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
